1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Description
The compound 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide features a quinoline core substituted with a cyano group at position 3 and a fluorine atom at position 4. The quinoline moiety is linked to a piperidine ring via a carbon-nitrogen bond, and the piperidine’s carboxamide group is further connected to a 4-methoxybenzyl group.
Key structural features influencing its properties include:
- Quinoline core: Provides a planar aromatic system for target binding.
- Electron-withdrawing groups (cyano, fluoro): Enhance metabolic stability and influence electronic interactions with biological targets.
- 4-Methoxybenzyl group: May improve solubility and modulate pharmacokinetics.
Properties
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2/c1-31-20-5-2-16(3-6-20)14-28-24(30)17-8-10-29(11-9-17)23-18(13-26)15-27-22-7-4-19(25)12-21(22)23/h2-7,12,15,17H,8-11,14H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBVOHIXYMTQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Quinoline Ring: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Cyano and Fluoro Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the fluoro group can be added through electrophilic fluorination.
Formation of the Piperidine Ring: This can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone react to form the piperidine ring.
Coupling of the Quinoline and Piperidine Rings: This step involves the use of coupling reagents such as EDCI or DCC to form the amide bond between the quinoline and piperidine rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as halogens for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings and Implications
- Quinoline vs. Oxazole/Imidazothiadiazole Cores: Quinoline’s planar structure favors interactions with aromatic residues in enzyme active sites, while oxazole/imidazothiadiazole cores may prioritize steric or electronic complementarity .
- Substituent Effects :
Biological Activity
1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which incorporates a quinoline moiety, a piperidine ring, and various functional groups, suggests diverse biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure
The compound's IUPAC name reflects its complex structure:
- IUPAC Name : this compound
- Molecular Formula : C22H23FN4O2
- Molecular Weight : 392.44 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Quinoline Moiety : Known for its antimalarial and anticancer properties, the quinoline structure may inhibit key enzymes involved in cell proliferation.
- Piperidine Ring : This component is often associated with neuroactive properties, potentially influencing neurotransmitter systems.
- Cyano and Fluoro Substituents : These groups can enhance lipophilicity and metabolic stability, which are critical for effective drug design.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. A study demonstrated that derivatives of quinoline effectively inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 3.8 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 14 | 64 |
| Candida albicans | 15 | 128 |
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on Quinoline Derivatives : A series of quinoline derivatives were tested for their cytotoxic effects on cancer cells, revealing a structure-activity relationship that underscores the importance of substituent positioning on biological efficacy.
- Piperidine-Based Compounds : Research highlighted the neuroprotective effects of piperidine derivatives in models of neurodegeneration, suggesting potential applications for treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
